Thiophen-2-ylmethyl chloroformate

Description

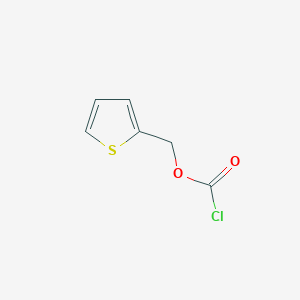

Thiophen-2-ylmethyl chloroformate (CAS 135204-19-2), also known as benzo[b]thiophenesulfone-2-methoxycarbonyl chloride, is a specialized chloroformate derivative with the molecular formula C₁₀H₇ClO₄S and a molecular weight of 258.7 g/mol . It features a benzo[b]thiophene ring system, which distinguishes it from simpler aliphatic or aromatic chloroformates. This structural motif confers unique reactivity, particularly in sulfone chemistry and as an acylating agent in organic synthesis.

The compound is typically supplied as a technical-grade reagent (90% purity) for use in pharmaceuticals, agrochemicals, and fine chemical synthesis. Its applications include introducing sulfone-protected functionalities or acting as a building block for asymmetric carbonate synthesis .

Properties

Molecular Formula |

C6H5ClO2S |

|---|---|

Molecular Weight |

176.62 g/mol |

IUPAC Name |

thiophen-2-ylmethyl carbonochloridate |

InChI |

InChI=1S/C6H5ClO2S/c7-6(8)9-4-5-2-1-3-10-5/h1-3H,4H2 |

InChI Key |

JVCRKJVLXJXEHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)COC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Conventional Chloromethylation Using Formaldehyde and Hydrochloric Acid

- Thiophene is reacted with formaldehyde in the presence of concentrated hydrochloric acid (HCl) or hydrogen chloride (HCl) gas.

- The reaction is typically performed at low temperatures, ranging from -15°C to +20°C, with an optimal window between 0°C and +10°C to control selectivity and minimize side reactions.

- Thiophene (the substrate)

- Formaldehyde (or paraformaldehyde as a polymeric form)

- Concentrated hydrochloric acid or hydrogen chloride gas as chloromethylating agents

- Temperature: -15°C to +20°C, most preferably 0°C to +10°C

- Catalysts: Sometimes, catalysts like ionic liquids or phase transfer catalysts are employed to enhance yield and selectivity.

Reaction Mechanism:

The process involves electrophilic substitution where the chloromethyl cation, generated from formaldehyde and HCl, reacts with the thiophene ring, predominantly at the 2-position, yielding 2-chloromethylthiophene.

Advanced Chloromethylation Using Ionic Liquids and Catalysts

- Use of ionic liquids as catalysts and solvents to facilitate chloromethylation at milder conditions with higher efficiency and environmental benefits.

- Ionic liquids such as 1-butyl-3-methylimidazolium chloride are employed, enabling the reaction to proceed at 25–100°C with yields ranging from 70% to 92%.

- The process involves sequential addition of ionic liquid, benzene derivatives, paraformaldehyde, and concentrated HCl, with subsequent vacuum distillation to purify the product.

- Reduced reaction time

- Recyclable catalysts

- Higher yields and purity

- Suitability for large-scale industrial production

Chloromethylation in the Presence of Keto-Containing Compounds

- Incorporation of keto group-containing compounds (e.g., acetone, methyl ethyl ketone) during chloromethylation to improve selectivity and reduce side products.

- Reaction performed by saturating thiophene with hydrogen chloride gas, then adding formaldehyde and keto compounds, maintaining temperatures between -15°C and +20°C.

- Formation of chloromethylated thiophene derivatives with reduced impurities such as bis-thienyl methane and chloromethyl bis-thienyl methane, facilitating downstream transformations into chloroformates.

Conversion of Chloromethylthiophene to this compound

Once the chloromethyl derivative is synthesized, it is transformed into the chloroformate via reaction with suitable reagents such as phosgene or triphosgene.

Reaction with Phosgene or Triphosgene

- The chloromethylthiophene is reacted with phosgene (COCl2) or triphosgene under controlled conditions.

- Typically, the reaction is conducted in an inert solvent like dichloromethane at low temperatures (0°C to room temperature).

- The chloromethyl group reacts with phosgene to form the corresponding chloroformate ester, this compound.

Alternative Methods Using Carbonyldiimidazole (CDI)

- CDI can also be used as a safer alternative to phosgene, reacting with chloromethylthiophene to generate the chloroformate in situ.

Summary of Key Parameters and Data

| Method | Reagents | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|

| Conventional chloromethylation | Formaldehyde, HCl, thiophene | -15°C to +20°C | 61-75 | Side products include bis-thienyl derivatives |

| Ionic liquid catalyzed chloromethylation | Ionic liquids, formaldehyde, HCl | 25°C to 100°C | 70-92 | Environmentally friendly, recyclable catalysts |

| Keto-compound-assisted chloromethylation | Formaldehyde, keto compounds, HCl | -15°C to +20°C | Variable | Reduced impurities, improved selectivity |

Notes and Considerations

Impurity Management:

The presence of side products like bis-thienyl methane and chloromethyl derivatives necessitates purification steps such as fractional distillation or chromatography.Reaction Scale:

Large-scale synthesis favors the use of ionic liquids and continuous flow reactors to enhance safety and efficiency.Safety Precautions:

Handling of phosgene and hydrogen chloride gases requires strict safety protocols due to their toxicity.Environmental Impact: Use of ionic liquids and avoidance of excess corrosive acids align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Thiophen-2-ylmethyl chloroformate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form thiophen-2-ylmethanol and carbon dioxide.

Reduction: The compound can be reduced to thiophen-2-ylmethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

Hydrolysis: Water or aqueous solutions under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Carbamates, carbonates, and thiocarbonates: from nucleophilic substitution.

Thiophen-2-ylmethanol: from hydrolysis and reduction.

Scientific Research Applications

Thiophen-2-ylmethyl chloroformate has diverse applications in scientific research:

Organic Synthesis: It is used as a reagent for introducing the thiophen-2-ylmethyl group into various molecules, facilitating the synthesis of complex organic compounds.

Medicinal Chemistry: The compound is employed in the synthesis of potential drug candidates, particularly those containing thiophene moieties, which are known for their biological activities.

Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Biological Research: this compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of thiophen-2-ylmethyl chloroformate primarily involves its reactivity as an electrophile. The chloroformate group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in organic synthesis to introduce the thiophen-2-ylmethyl group into different substrates.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key physical and structural attributes of Thiophen-2-ylmethyl chloroformate and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | C₁₀H₇ClO₄S | 258.7 | Not reported | Not reported | Benzo[b]thiophene sulfone substituent |

| Ethyl chloroformate | C₃H₅ClO₂ | 108.5 | 95 | 1.14 | Aliphatic ethyl group |

| Methyl chloroformate | C₂H₃ClO₂ | 94.5 | ~69–71 | 1.20 | Aliphatic methyl group |

| Benzyl chloroformate | C₈H₇ClO₂ | 170.6 | 103–105 (at 15 mmHg) | 1.22 | Aromatic benzyl group |

| Cyclopentyl chloroformate | C₆H₉ClO₂ | 148.6 | Not reported | Not reported | Cyclic aliphatic substituent |

| Chloromethyl chloroformate | C₂H₂Cl₂O₂ | 148.9 | 105–107 | 1.45 | Chlorinated methyl group |

Key Observations :

- Hydrolysis Rates : Lower aliphatic chloroformates (methyl, ethyl) hydrolyze rapidly in water, while aromatic derivatives like benzyl and this compound exhibit slower hydrolysis due to steric and electronic effects .

- Thermal Stability : Aromatic substituents (e.g., benzyl, thiophen-2-ylmethyl) enhance thermal stability compared to aliphatic counterparts.

Market and Regulatory Considerations

- Ethyl and Methyl Chloroformate: Dominant in industrial markets due to broad applications in pharmaceuticals and agrochemicals. Methyl chloroformate’s global market is well-documented, with regional pricing trends tracked in North America and Asia .

- Regulatory Status : Most chloroformates are classified as corrosive (UN 1739 for benzyl derivatives) and regulated under GHS/OSHA standards for hazardous chemicals.

Biological Activity

Thiophen-2-ylmethyl chloroformate is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. Its biological activity stems from its ability to modify biomolecules, which is crucial for various biochemical applications. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and relevant data from recent studies.

This compound acts primarily as an electrophile due to the presence of the chloroformate group, which is highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with nucleophilic sites in target molecules, facilitating modifications necessary for studying enzyme mechanisms and protein interactions.

Key Points:

- Electrophilic Nature: The chloroformate group reacts with nucleophiles.

- Covalent Bond Formation: Enables the introduction of the thiophen-2-ylmethyl group into substrates.

Applications in Scientific Research

This compound has diverse applications across various fields:

-

Organic Synthesis:

- Used as a reagent to introduce thiophen-2-ylmethyl groups into organic molecules, aiding in the synthesis of complex compounds.

- Medicinal Chemistry:

-

Biological Research:

- Facilitates the modification of biomolecules, which is essential for studying protein structure and function.

-

Material Science:

- Contributes to the development of organic semiconductors and other advanced materials.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of thiophen derivatives, including this compound. Here are some notable findings:

Inhibition Studies

A study focused on the inhibition of histone acetyltransferase (HAT) p300 demonstrated that certain thiophene derivatives exhibit significant inhibitory activity. For instance, a compound derived from thiophene showed an IC50 value of 8.6 µM against p300 HAT, indicating moderate potency . The structure-activity relationship (SAR) analysis revealed that modifications to the thiophene core can enhance or diminish inhibitory effects.

| Compound | IC50 (µM) | Description |

|---|---|---|

| Compound 1 | 8.6 | Moderate inhibitor |

| Compound 2 | 1.6 | Enhanced activity |

| Compound 3 | 2.8 | Slightly reduced activity |

| Compound 4 | 7.4 | Compromised activity |

Synthesis and Properties

The synthesis of thiophen derivatives often involves reactions that leverage the electrophilic nature of chloroformates. For example, a study described a method for synthesizing 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone through intramolecular cyclization processes involving thiophenes . This illustrates the versatility of thiophenes in generating biologically relevant compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.